molecular formula C8H16ClNO2 B1427366 Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride CAS No. 726139-60-2

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride

Cat. No. B1427366
M. Wt: 193.67 g/mol
InChI Key: XYHHKYXWUASOJF-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a chemical compound with the IUPAC name ethyl 3-pyrrolidinylacetate hydrochloride . It has a molecular weight of 193.67 and its InChI code is 1S/C8H15NO2.ClH/c1-2-11-8 (10)5-7-3-4-9-6-7;/h7,9H,2-6H2,1H3;1H . The compound is typically stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride involves several steps . One method involves the reaction of 5-bromo-2-fluorobenzaldehyde with ethyl pyrrolidin-3-yl acetate hydrochloride in the presence of sodium carbonate . The reaction mixture is stirred at 90°C for 4 hours under a nitrogen atmosphere . After cooling to room temperature, water is added and the mixture is extracted with ethyl acetate . The organic layer is washed with water and saturated brine, and dried over magnesium sulfate . The solvent is then removed under reduced pressure, and the resulting residue is separated and purified by silica gel column chromatography .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride can be represented by the InChI code 1S/C8H15NO2.ClH/c1-2-11-8 (10)5-7-3-4-9-6-7;/h7,9H,2-6H2,1H3;1H . This indicates that the compound consists of an ethyl group (C2H5), a pyrrolidin-3-yl group (C4H8N), an acetate group (C2H3O2), and a chloride ion (Cl^-) .


Physical And Chemical Properties Analysis

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a liquid or solid or semi-solid or lump . It is stored at room temperature in an inert atmosphere .

Scientific Research Applications

1. Neurological Effects

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride has been studied for its effects on memory and learning. For example, the ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate and its derivatives showed memory facilitation in mice, as demonstrated through swimming maze tests (Li Ming-zhu, 2007).

2. Chemical Synthesis and Catalysis

The compound has been used in various chemical syntheses and catalysis processes. Notably, it has been involved in the stereoselective synthesis of highly functionalized pyrrolidines and in the synthesis of novel products like diethyl 2-cyano-4-oxohexanedioate (S. Sano et al., 2006); (Prativa B. S. Dawadi & J. Lugtenburg, 2011).

3. Computational Chemistry Studies

The compound has been a subject in computational chemistry, particularly in density functional theory (DFT) and quantum chemical investigations. These studies focus on the molecular properties of substituted pyrrolidinones, which include variants of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride (M. Bouklah et al., 2012).

4. Corrosion Inhibition

Research has explored its derivatives as corrosion inhibitors, demonstrating effectiveness in protecting steel in acidic environments. This involves adsorption studies and understanding the molecular interaction with metal surfaces (M. Bouklah et al., 2006).

5. Green Chemistry Applications

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride has been used in environmentally-friendly synthesis methods. For instance, it played a role in the synthesis of alicyclic ring-fused benzimidazoles using hydrogen peroxide in ethyl acetate, highlighting a shift towards greener chemical processes (Martin Sweeney et al., 2017).

6. Anticancer Research

There has been research into the synthesis of potential anticancer agents involving derivatives of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride. This includes the synthesis of complex molecules that may have applications in cancer treatment (C. Temple et al., 1983).

Safety And Hazards

The compound is associated with several safety hazards. It has been assigned the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with the compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

ethyl 2-pyrrolidin-3-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-7-3-4-9-6-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHHKYXWUASOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20741084
Record name Ethyl (pyrrolidin-3-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride

CAS RN

726139-60-2
Record name Ethyl (pyrrolidin-3-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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